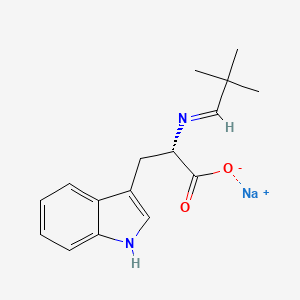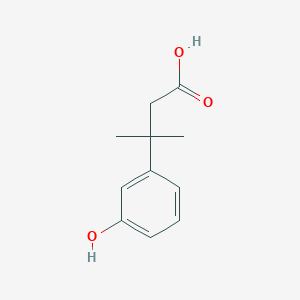
3-(3-Hydroxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Reformatsky reaction, which utilizes an indium-mediated sonochemical process . This method is advantageous due to its efficiency and the mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of laboratory methods. The Reformatsky reaction, for instance, can be scaled up with appropriate modifications to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(3-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit vasodilatory activity by relaxing blood vessels, likely through the release of nitric oxide by the endothelial layer . This mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)propionic acid: A structurally similar compound with a propionic acid backbone.
3-Hydroxyphenylacetic acid: Another related compound with an acetic acid backbone.
Uniqueness
3-(3-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its methylbutanoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
GNNXKLVIFOXFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


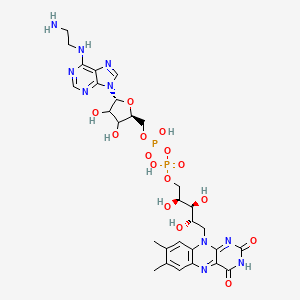
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)
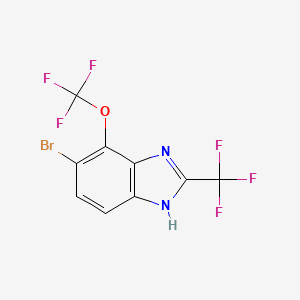
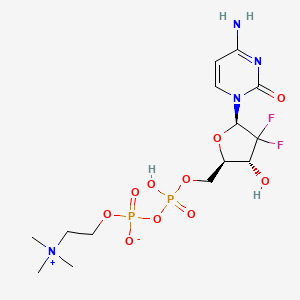

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
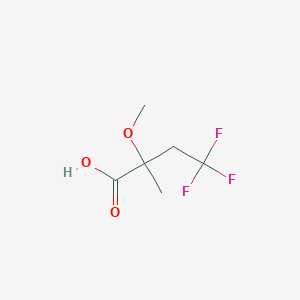
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
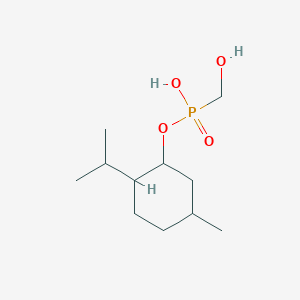
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)

